2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through condensation reactions, intramolecular cyclizations, or multicomponent reactions involving suitable precursors.
Attachment of the 4-chlorophenoxy group: This step often involves nucleophilic substitution reactions where a suitable chlorophenol derivative reacts with an appropriate electrophile.
Formation of the final acetamide structure: This involves coupling the imidazo[1,2-a]pyridine intermediate with a phenylacetamide derivative under suitable conditions, such as the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups or other reducible functionalities.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for alkylation or halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine: Known for its DNA-damaging properties.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-9-11-20(12-10-17)28-16-22(27)26(18-6-2-1-3-7-18)15-19-14-24-21-8-4-5-13-25(19)21/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUKJJZLHOCRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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